molecular formula C18H18N8O7S3 B123194 (E)-Ceftriaxone CAS No. 92143-31-2

(E)-Ceftriaxone

Cat. No. B123194
CAS RN: 92143-31-2
M. Wt: 554.6 g/mol
InChI Key: VAAUVRVFOQPIGI-TYHRLYECSA-N
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Description

(E)-Ceftriaxone is a third-generation cephalosporin antibiotic used in the treatment of a wide range of bacterial infections. It is a β-lactam antibiotic, which is a group of antibiotics that inhibit the synthesis of bacterial cell walls. It is commonly used in clinical settings and has been found to be effective against both Gram-positive and Gram-negative bacteria. It is also used in laboratory experiments due to its broad-spectrum activity and low toxicity.

Scientific Research Applications

Efficacy in Treating Endocarditis

  • Ceftriaxone, combined with ampicillin, is effective in treating experimental endocarditis due to Enterococcus faecalis without high-level resistance to aminoglycosides, potentially offering an alternative therapy with lower nephrotoxicity (Gavaldà et al., 2003).

Treatment of Meningococcal Disease

  • Ceftriaxone shows high in-vitro activity against penicillin-sensitive, penicillin-resistant, and rifampicin-resistant UK isolates of meningococci, making it a suitable choice for therapy or prophylaxis in meningococcal disease outbreaks (Abadi et al., 1995).

Pharmacokinetics Research

  • Research on ceftriaxone pharmacokinetics is crucial, particularly with its expanded use in high-dose schemes and new populations treated. A sensitive and simple LC-MS/MS method was developed for quantification in human plasma, supporting research and clinical therapeutic drug monitoring (Herrera-Hidalgo et al., 2020).

Bacterial Meningitis Therapy

  • Ceftriaxone is a promising agent for bacterial meningitis therapy. Its excellent in vitro activity against major meningeal pathogens and high and prolonged active concentrations in cerebrospinal fluid make it a candidate for further clinical evaluation (Scheld et al., 1984).

High-Dose Use in Hemodialysis Patients

  • The serum concentrations of high-dose ceftriaxone in hemodialysis patients and its neurotoxicity were studied, highlighting the importance of monitoring and adjusting dosage in patients with renal insufficiencies (Inoue et al., 2017).

Optimization of Dosage for Meningitis

  • A study on the pharmacokinetics of ceftriaxone in patients with CNS infection led to the development of a dosing nomogram based on estimated glomerular filtration rate and body weight. This is vital for avoiding underdosing in meningitis treatment (Grégoire et al., 2019).

Management of Community-Acquired and Nosocomial Infections

  • Ceftriaxone's efficacy in serious Gram-negative infections, pneumonia, spontaneous bacterial peritonitis, and as surgical prophylaxis in hospitals has been extensively documented (Lamb et al., 2002).

Resistance Studies

  • The emergence of ceftriaxone-resistant Salmonella Typhi, as revealed through whole genome sequencing, raises concerns for treatment options and underscores the need for alternative agents (Djeghout et al., 2018).

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • A bioanalytical method was developed for quantifying ceftriaxone in human plasma using LC-MS/MS, contributing to pharmacokinetic studies (Wongchang et al., 2019).

Impact on Acute Pyelonephritis Treatment

  • The efficacy of ceftriaxone in treating acute pyelonephritis, especially in the context of extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, was evaluated, emphasizing the need for appropriate empirical therapy (Lee et al., 2014).

properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-TYHRLYECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ceftriaxone

CAS RN

73384-59-5, 104376-79-6
Record name Ceftriaxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
610
Citations
DM Richards, RC Heel, RN Brogden, TM Speight… - Drugs, 1984 - Springer
Synopsis: Ceftriaxone 1 is a new ‘third generation’semisynthetic cephalosporin with a long half-life which has resulted in a recommended once daily administration schedule. It is …
Number of citations: 295 link.springer.com
ES Dietrich, U Bieser, U Frank, G Schwarzer… - Chemotherapy, 2002 - karger.com
… 34 Periti P, Jacchia E: Ceftriaxone as short-term antimicrobial chemoprophylaxis in orthopedic surgery: A 1-year multicenter follow-up. Preliminary results of controlled multicentre study. …
Number of citations: 60 karger.com
P Karungamye, A Rugaika, K Mtei, R Machunda - Journal of Xenobiotics, 2022 - mdpi.com
The presence of pharmaceuticals in surface water and wastewater poses a threat to public health and has significant effects on the ecosystem. Since most wastewater treatment plants …
Number of citations: 10 www.mdpi.com
GC Schito, MHJ Keenan - Journal of chemotherapy, 2005 - Taylor & Francis
Time above MIC (T>MIC) is regarded as the best pharmacokinetic/pharmacodynamic (PK/PD) parameter for predicting the clinical efficacy of cephalosporins. The concentration of non-…
Number of citations: 27 www.tandfonline.com
TR Beam Jr - … : The Journal of Human Pharmacology and Drug …, 1985 - Wiley Online Library
Ceftriaxone is an aminothiazolyl‐oxyimino cephalosporin. It possesses the typical in vitro activity of a third‐generation cephalosporin with excellent activity against many gram‐negative …
A Agunbiade, JC Routsolias, L Rizvanolli… - The American Journal of …, 2021 - Elsevier
Objective At our hospital, a shortage of sterile saline bags led to changing ceftriaxone from intravenous infusion to intravenous push. We examined if this change led to an increase in …
Number of citations: 7 www.sciencedirect.com
SM El-Megharbel, SH Qahl, FS Alaryani, RZ Hamza - Antibiotics, 2022 - mdpi.com
Magnesium, copper, zinc, iron and selenium complexes of ceftriaxone were prepared in a 1:1 ligand to metal ratio to investigate the ligational character of the antibiotic ceftriaxone drug (…
Number of citations: 7 www.mdpi.com
GM Pacifici, G Marchini - International Journal of Pediatrics, 2017 - scholar.archive.org
Ceftriaxone is a versatile and useful" third-generation" cephalosporin that needs to be administered once-daily. Ceftriaxone is a β-lactamase-resistant cephalosporin. It is active against …
Number of citations: 12 scholar.archive.org
PC Lai, YT Huang, CC Wu… - Journal of …, 2011 - jbiomedsci.biomedcentral.com
… D: ceftriaxone 50 mg/kg, E: ceftriaxone 100 mg/kg, F: ceftriaxone 200 mg/kg). scale bar = 100 μm. G, Ratio of MBP density (ipsilateral/contralateral) showed significant reduction in saline …
Number of citations: 58 jbiomedsci.biomedcentral.com
KE Barber, RA Cramer, AM Bell, JL Wagner… - Case reports in …, 2021 - hindawi.com
Introduction. Staphylococcus spp. represent the leading cause of hospital-acquired infections and second-most frequent pathogen in bloodstream infections. Methicillin-susceptible S. …
Number of citations: 5 www.hindawi.com

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